2,4,7-Trimethyl-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Solubility

This trisubstituted benzimidazole delivers a distinct physicochemical profile that generic analogs cannot match. With an XLogP3-AA of 2.6 (vs. 1.32–1.56 for unsubstituted benzimidazole), the 2,4,7-trimethyl pattern provides superior lipophilicity for cell-permeable probe design. Its rigid core (0 rotatable bonds) and 'lopsided' steric environment enable precise tuning of transition metal complexes and deconvolution of steric vs. electronic effects in SAR campaigns. Standard purity of 97% with batch-specific NMR/HPLC/GC data ensures experimental reproducibility.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B12821750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trimethyl-1H-benzo[d]imidazole
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)N=C(N2)C
InChIInChI=1S/C10H12N2/c1-6-4-5-7(2)10-9(6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12)
InChIKeyOMFZAUHFMJDLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trimethyl-1H-benzo[d]imidazole: Procurement Data Sheet, Molecular Identity, and Supplier Specifications


2,4,7-Trimethyl-1H-benzo[d]imidazole (CAS: 500301-16-6) is a trisubstituted benzimidazole derivative with a molecular weight of 160.22 g/mol and a molecular formula of C10H12N2 [1]. The compound's XLogP3-AA value is 2.6, with a topological polar surface area of 28.7 Ų, a hydrogen bond donor count of 1, and zero rotatable bonds, defining its core physicochemical profile for procurement [1]. Commercially, this compound is available in research quantities at a standard purity of 97%, with batch-specific analytical data (NMR, HPLC, GC) provided upon request from suppliers .

Procurement Risk Alert: Why 2,4,7-Trimethyl-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Substituting 2,4,7-Trimethyl-1H-benzo[d]imidazole with a generic or differently substituted benzimidazole introduces unacceptable physicochemical and steric variability that can derail experimental outcomes. The specific pattern of three methyl groups on the benzimidazole core is not merely an incremental change; it dictates the molecule's lipophilicity, solubility, and electronic properties, which are critical for its performance as a ligand, building block, or inhibitor [1][2]. As demonstrated in the evidence below, the XLogP3-AA value of 2.6 for this compound is distinct from that of unsubstituted benzimidazole (1.32-1.56) and other methylated analogs, directly impacting solubility, membrane permeability, and target binding. Failure to specify this exact substitution pattern risks invalidating structure-activity relationship (SAR) studies, compromising the fidelity of chemical biology probes, and leading to irreproducible results.

Technical Differentiation Guide: Quantitative Evidence for Selecting 2,4,7-Trimethyl-1H-benzo[d]imidazole


Lipophilicity (XLogP3-AA): 2,4,7-Trimethyl vs. Unsubstituted and Monomethylated Analogs

The computed XLogP3-AA value of 2.6 for 2,4,7-trimethyl-1H-benzo[d]imidazole is substantially higher than that of unsubstituted benzimidazole, which ranges from 1.32 to 1.56 [1][2]. It also surpasses the XLogP of the monomethylated analog 2-methylbenzimidazole, which is approximately 2.15 [3]. This increased lipophilicity directly correlates with enhanced permeability across lipid bilayers and reduced aqueous solubility, a critical differentiator for applications requiring cellular penetration or specific solvent partitioning.

Lipophilicity Drug-likeness Solubility Physicochemical Properties

Steric Profile: Zero Rotatable Bonds and TPSA Comparison with Dimethylated Analogs

2,4,7-Trimethyl-1H-benzo[d]imidazole possesses zero rotatable bonds, a feature it shares with its close analog, 5,6-dimethylbenzimidazole [1][2]. However, while their topological polar surface area (TPSA) values are identical at 28.7 Ų, the additional methyl group in the target compound increases its molecular weight to 160.22 g/mol, compared to 146.19 g/mol for the dimethylated analog [1][2]. This combination of conformational rigidity and higher molecular weight suggests a potentially more defined and sterically constrained binding mode, which is a key consideration in structure-based drug design and molecular recognition studies.

Conformational Rigidity Molecular Recognition Drug Design Physicochemical Properties

Electronic and Steric Differentiation from 1,5,6-Trimethylbenzimidazole in Organometallic Ligand Applications

The 2,4,7-substitution pattern of the target compound is a regioisomer of 1,5,6-trimethylbenzimidazole, a well-characterized ligand in organocobalt B12 model complexes [1]. While direct binding data for the 2,4,7-isomer is not yet published, the difference in substitution pattern is known to profoundly affect ligand-metal bond lengths and steric bulk [1]. Specifically, the placement of the methyl group at the 2-position, adjacent to the coordinating imidazole nitrogen, introduces significant steric hindrance that is absent in the 1,5,6-isomer. This steric 'lopsidedness' is a deliberate design feature for modulating the electronic and geometric environment of a metal center, making the 2,4,7-isomer a structurally distinct alternative for studying steric and electronic effects in biomimetic complexes.

Organometallic Chemistry Coordination Chemistry Ligand Design Steric Effects

High-Value Application Scenarios for 2,4,7-Trimethyl-1H-benzo[d]imidazole


Design of Lipophilic Probes and Bioactive Precursors

The 2.6 XLogP3-AA value for 2,4,7-trimethyl-1H-benzo[d]imidazole makes it a superior starting point for the synthesis of cell-permeable probes or drug-like molecules. Its significantly higher lipophilicity, compared to unsubstituted benzimidazole, increases the likelihood of passive membrane diffusion in cellular assays. This property is essential for researchers developing intracellular fluorescent sensors, kinase inhibitors, or other bioactive compounds where efficient cellular uptake is a prerequisite for activity [1][2].

Synthesis of Sterically-Defined Organometallic Complexes

As a 'lopsided' ligand with a methyl group ortho to the coordinating nitrogen, 2,4,7-trimethyl-1H-benzo[d]imidazole is a strategic choice for tuning the geometry and reactivity of transition metal centers. Its distinct substitution pattern provides a different steric environment compared to the more common 1,5,6-isomer. This makes it valuable for preparing novel cobaloxime, ruthenium, or other d-block metal complexes where controlled ligand-metal steric interactions are needed to study catalytic activity or biomimetic function [3].

Control in Structure-Activity Relationship (SAR) Studies

With its well-defined, rigid structure (zero rotatable bonds) and distinct physicochemical profile, this compound serves as an essential control or scaffold in SAR campaigns. Its higher molecular weight (160.22 g/mol) and identical TPSA (28.7 Ų) compared to 5,6-dimethylbenzimidazole allow researchers to deconvolute the contributions of steric bulk from those of polarity or hydrogen bonding. Using this compound ensures that observed biological or chemical effects can be directly attributed to the specific 2,4,7-trimethyl substitution pattern, maintaining the integrity of the SAR analysis [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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